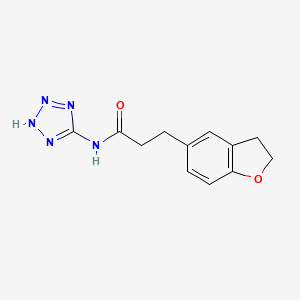
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-tetrazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-tetrazol-5-yl)propanamide is a synthetic organic compound that features a benzofuran ring and a tetrazole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-tetrazol-5-yl)propanamide typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes or ketones.
Introduction of the Tetrazole Group: Tetrazoles can be synthesized via the Huisgen cycloaddition of azides and nitriles.
Amide Bond Formation: The final step involves coupling the benzofuran derivative with the tetrazole derivative using amide bond-forming reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The benzofuran ring can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted tetrazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Compounds with benzofuran and tetrazole groups can act as ligands in coordination chemistry.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of the tetrazole group.
Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Binding: It may interact with a receptor, either activating or inhibiting its function, thereby modulating cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,3-dihydro-1-benzofuran-5-yl)propanamide: Lacks the tetrazole group.
N-(1H-tetrazol-5-yl)propanamide: Lacks the benzofuran ring.
Uniqueness
The combination of the benzofuran and tetrazole groups in 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-tetrazol-5-yl)propanamide may confer unique biological activities and chemical properties not observed in the individual components.
Eigenschaften
Molekularformel |
C12H13N5O2 |
|---|---|
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2H-tetrazol-5-yl)propanamide |
InChI |
InChI=1S/C12H13N5O2/c18-11(13-12-14-16-17-15-12)4-2-8-1-3-10-9(7-8)5-6-19-10/h1,3,7H,2,4-6H2,(H2,13,14,15,16,17,18) |
InChI-Schlüssel |
LGVDYIRIFAGMDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=C(C=C2)CCC(=O)NC3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[(2-Chlorobenzyl)oxy]phenyl}-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089473.png)
![4-Methoxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14089475.png)
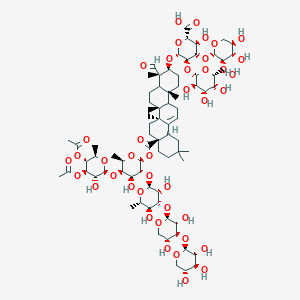
![5-[(4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B14089485.png)
![4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089497.png)
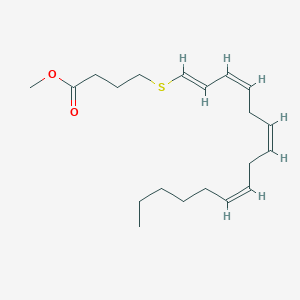
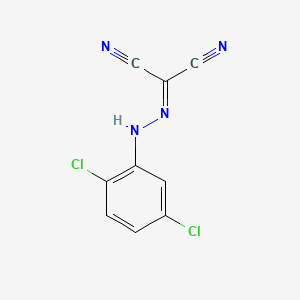
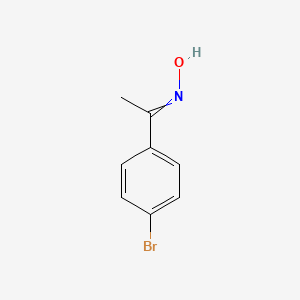
![2-(4-benzylpiperazin-1-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14089520.png)
![3-(2-chlorobenzyl)-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14089524.png)
![3-Indolizinecarboxylic acid, 6-aminooctahydro-5-oxo-, methyl ester, [3S-(3alpha,6alpha,8abeta)]-(9CI)](/img/structure/B14089530.png)
![6-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)pyrimidine-4(3H)-thione](/img/structure/B14089531.png)
![N-({7-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridin-8-yl}methylidene)hydroxylamine](/img/structure/B14089532.png)
![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089545.png)
